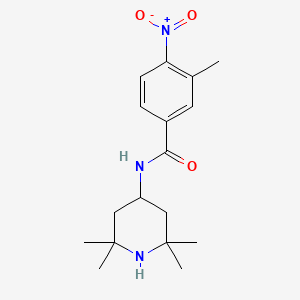
3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves its ability to inhibit the activity of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) (Zhang et al., 2018). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various cognitive functions. Inhibition of AChE results in an increase in acetylcholine levels, which can improve cognitive function. MAO, on the other hand, is responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO results in an increase in the levels of these neurotransmitters, which can improve mood and cognitive function.
Biochemical and Physiological Effects
3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity (Wang et al., 2019). It has also been found to improve cognitive function and memory in animal models (Zhang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments include its antioxidant and anti-inflammatory properties, as well as its ability to improve cognitive function and memory. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other physiological processes such as metabolism and cardiovascular function. Further studies are also needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 3-methyl-4-nitrobenzoic acid with N-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (Yu et al., 2017).
Applications De Recherche Scientifique
3-methyl-4-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its potential applications in various fields of science. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties (Wang et al., 2019). It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Zhang et al., 2018).
Propriétés
IUPAC Name |
3-methyl-4-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-8-12(6-7-14(11)20(22)23)15(21)18-13-9-16(2,3)19-17(4,5)10-13/h6-8,13,19H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJZTGCYVCUXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5841758.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)





![ethyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5841820.png)

![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)